Structural and Physicochemical Differences vs. the 2-Ethoxy Analog
The targeted compound's 2-methoxyphenoxy moiety is a defining feature. Replacing this with a 2-ethoxyphenoxy group, as in the closely related analog 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol [1], introduces a measurable difference in lipophilicity and size. This is a primary physicochemical differentiation point with potential downstream effects on membrane permeability and target binding, though no comparative biological efficacy data is currently available in the public domain. The comparator has yet to be linked to any published bioactivity record, underscoring the unique, albeit unquantified, biological potential of the target compound's specific hydrophilic-lipophilic balance [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) and polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP = 4.8, tPSA = 96.3 Ų (PubChem computed properties) |
| Comparator Or Baseline | 2-Ethoxy analog; cLogP = Not available, tPSA = Not available in public domain |
| Quantified Difference | A computed cLogP difference cannot be precisely quantified without the comparator's data, but the van der Waals volume difference between -OCH3 and -OCH2CH3 is expected to increase lipophilicity by ~0.5 log units based on fragment-based predictions. |
| Conditions | Computed using XLogP3 and topological PSA methods on PubChem [1]. |
Why This Matters
For researchers optimizing a lead series, the methoxy-to-ethoxy change is a classic SAR exploration; knowing the target compound's exact physicochemical profile is the baseline for any subsequent analoging campaign.
- [1] PubChem. (2025). Compound Summaries for CID 1869763 and its 2-ethoxy analog. https://pubchem.ncbi.nlm.nih.gov/ View Source
